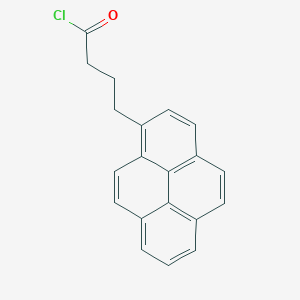

1-Pyrenebutyryl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyren-1-ylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRMDRDSRVMJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392604 | |

| Record name | 1-Pyrenebutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63549-37-1 | |

| Record name | 1-Pyrenebutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Pyrenebutyryl Chloride chemical properties and stability

An In-Depth Technical Guide to the Chemical Properties and Stability of 1-Pyrenebutyryl Chloride

Introduction

1-Pyrenebutyryl chloride is a pivotal molecule in the realm of biochemical and biomedical research. Structurally, it consists of a polycyclic aromatic hydrocarbon, pyrene, linked to a four-carbon acyl chloride chain. This unique combination imparts valuable properties, primarily its function as a fluorescent labeling agent. The pyrene moiety serves as a sensitive fluorescent probe, whose emission spectrum is highly dependent on the polarity of its microenvironment. The terminal acyl chloride group provides a reactive handle for the covalent attachment of the pyrene probe to nucleophilic groups on biomolecules, such as primary amines found in proteins and lipids. This guide offers a comprehensive exploration of the chemical properties, stability, and handling of 1-Pyrenebutyryl Chloride, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Physicochemical Properties

The utility of 1-Pyrenebutyryl Chloride in experimental design is fundamentally governed by its physical and chemical characteristics. A summary of these properties is presented below, offering a quantitative basis for its handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 63549-37-1 | [1][2][3] |

| Molecular Formula | C₂₀H₁₅ClO | [1][3][4] |

| Molecular Weight | 306.79 g/mol | [1][3] |

| Appearance | Off-White to Beige Solid | [1][5] |

| Melting Point | 80-81°C | [1] |

| Boiling Point | 488.1 ± 24.0 °C (Predicted) | [1] |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Dichloromethane | [1] |

Chemical Stability and Reactivity: A Mechanistic Perspective

Understanding the reactivity of 1-Pyrenebutyryl Chloride is paramount for its successful use as a labeling reagent. Its chemical behavior is dominated by the electrophilic nature of the acyl chloride functional group.

Core Reactivity

The carbon atom in the carbonyl group (C=O) of the acyl chloride is electron-deficient due to the electronegativity of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack. This reactivity is the cornerstone of its utility in bioconjugation, allowing it to form stable amide or ester bonds with biomolecules.

Stability and Hygroscopic Nature

1-Pyrenebutyryl Chloride is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][5][6] This is its primary vulnerability. The acyl chloride group reacts readily with water in a hydrolysis reaction to yield 1-pyrenebutyric acid and corrosive hydrogen chloride gas.[6] This degradation pathway not only consumes the reactive species but also introduces acidic byproducts that can be detrimental to sensitive biological samples.

Reaction with Water (Hydrolysis): C₂₀H₁₅COCl + H₂O → C₂₀H₁₅COOH + HCl

Due to this reactivity, the compound is stable only under anhydrous (dry) conditions.[6] It must be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to moisture.[1][5]

Incompatible Materials and Hazardous Decomposition

Beyond water, 1-Pyrenebutyryl Chloride will react exothermically with other nucleophiles. Key incompatibilities include:

-

Strong oxidizing agents: May lead to vigorous, uncontrolled reactions.[7]

-

Alcohols: React to form esters.

-

Amines: React to form amides. This is the desired reaction in labeling protocols but an incompatibility in storage or solvent choice.

-

Strong bases: Can promote hydrolysis and other side reactions.

Upon combustion, 1-Pyrenebutyryl Chloride will decompose to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[6][7]

Authoritative Guidance on Handling and Storage

The chemical properties described above dictate stringent handling and storage protocols. Adherence to these procedures is a self-validating system; proper handling preserves the reagent's integrity, ensuring reproducible experimental outcomes.

Precautions for Safe Handling

As a Senior Application Scientist, my experience underscores that meticulous handling is non-negotiable.

-

Work in a Controlled Environment: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of fine dust particles or potential vapors.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][8] This is crucial to prevent contact with the skin and eyes, as acyl chlorides can cause irritation or burns.

-

Avoid Moisture and Dust: Use only dry glassware and solvents. Avoid actions that create dust when handling the solid material.[6]

Recommended Storage Conditions

The long-term stability of 1-Pyrenebutyryl Chloride is contingent upon proper storage.

-

Inert Atmosphere: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5] This is the most critical factor in preventing degradation.

-

Refrigeration: The material should be stored in a refrigerator at 2-8°C.[1][5] The cold temperature slows down any potential degradation pathways.

-

Dry Environment: The storage location must be dry.[6] Storing the sealed container within a desiccator provides an additional layer of protection against moisture.

Application Protocol: Fluorescent Labeling of a Primary Amine

The primary application of 1-Pyrenebutyryl Chloride is the covalent labeling of biomolecules. The following protocol provides a detailed, step-by-step methodology for labeling a generic protein with primary amine residues (e.g., lysine side chains).

Causality Behind Experimental Choices

This protocol is designed to maximize labeling efficiency while minimizing side reactions. The choice of an anhydrous aprotic solvent for the probe prevents its premature hydrolysis. The slightly basic pH of the reaction buffer ensures that the target amine groups are deprotonated and thus sufficiently nucleophilic to attack the acyl chloride. The quenching step is essential to halt the reaction and prevent non-specific labeling of other molecules during purification.

Step-by-Step Methodology

-

Reagent Preparation:

-

Probe Solution: Prepare a stock solution of 1-Pyrenebutyryl Chloride (e.g., 10 mg/mL) in an anhydrous, aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) immediately before use.

-

Protein Solution: Dissolve the protein to be labeled in a non-nucleophilic buffer, such as 0.1 M sodium bicarbonate or HEPES buffer, pH 8.0-8.5. The buffer should be free of primary amines (e.g., do not use Tris buffer).

-

-

Labeling Reaction:

-

While gently stirring the protein solution at room temperature, add the 1-Pyrenebutyryl Chloride solution dropwise. A typical starting point is a 10-fold molar excess of the probe relative to the protein.

-

The causality here is to ensure the probe is the limiting reagent to control the degree of labeling and avoid excessive modification that could lead to protein precipitation or loss of function.

-

-

Incubation:

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for each specific protein.

-

-

Quenching the Reaction:

-

Add a small molecule containing a primary amine, such as a final concentration of 50 mM Tris or glycine, to the reaction mixture.

-

Incubate for an additional 30 minutes. This step consumes any unreacted 1-Pyrenebutyryl Chloride, preventing further labeling.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted probe and byproducts from the labeled protein conjugate.

-

Common methods include size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Confirm successful labeling and determine the degree of labeling using UV-Visible and fluorescence spectroscopy. The pyrene moiety has a characteristic absorbance around 340 nm.[9]

-

Workflow Visualization

The following diagram illustrates the logical flow of the protein labeling protocol.

Caption: Workflow for fluorescently labeling a protein with 1-Pyrenebutyryl Chloride.

References

-

1-Pyrenebutyryl Chloride | C20H15ClO | CID 3451677 . PubChem, National Center for Biotechnology Information. [Link]

-

1-Pyrenebutyryl Chloride | CAS No: 63549-37-1 . Pharmaffiliates. [Link]

-

Safety Data Sheet - (R)-3-Amino-4-(3-pyridyl)-butyric acid dihydrochloride . Angene Chemical. [Link]

-

SAFETY DATA SHEET - 1-Pyrenebutyric acid . Fisher Scientific (International). [Link]

Sources

- 1. 1-PYRENEBUTYRYL CHLORIDE CAS#: 63549-37-1 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Pyrenebutyryl Chloride | C20H15ClO | CID 3451677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. fishersci.fr [fishersci.fr]

- 7. fishersci.nl [fishersci.nl]

- 8. angenechemical.com [angenechemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of 1-Pyrenebutyryl Chloride from 1-Pyrenebutyric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Activating the Pyrene Moiety for Conjugation

1-Pyrenebutyric acid is a cornerstone fluorescent probe, prized for its sensitivity to the microenvironment and its utility in labeling biomolecules.[1] However, its carboxylic acid group is a relatively poor electrophile. To facilitate its covalent attachment to nucleophilic targets such as amines or alcohols—a common requirement in drug development and diagnostics—it must first be "activated." The conversion to 1-pyrenebutyryl chloride, a highly reactive acyl chloride, is the premier strategy for this activation. This transformation replaces the hydroxyl (-OH), a poor leaving group, with a chloride (-Cl), an excellent leaving group, dramatically increasing the electrophilicity of the carbonyl carbon and priming it for nucleophilic acyl substitution.[2][3]

This guide provides an in-depth examination of the synthesis of 1-pyrenebutyryl chloride. We will dissect the mechanistic underpinnings of the reaction, present field-proven experimental protocols, address critical safety considerations, and detail methods for product characterization, empowering you to perform this synthesis with confidence and precision.

The Chemistry of Activation: Choosing Your Chlorinating Agent

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[4] Several reagents can accomplish this, but for substrates like 1-pyrenebutyric acid, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most effective and commonly employed.[5]

| Reagent | Formula | Byproducts | Key Characteristics |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | A powerful, cost-effective, and widely used reagent. The reaction is driven to completion by the evolution of gaseous byproducts.[6][7] |

| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Tends to be a milder and more selective reagent, often preferred for sensitive substrates.[8][9] The gaseous byproducts also ensure the reaction is irreversible.[9] |

The choice between them often hinges on the sensitivity of the substrate. Oxalyl chloride is generally considered gentler and less prone to side reactions, making it an excellent choice for complex molecules.[9] Furthermore, reactions with oxalyl chloride are often catalyzed by a small amount of N,N-dimethylformamide (DMF), which can accelerate the reaction for less reactive acids.[5][7]

Unveiling the Reaction Mechanisms

Understanding the reaction pathway is paramount for troubleshooting and optimization. The mechanisms for both thionyl chloride and oxalyl chloride, while achieving the same outcome, proceed through distinct intermediates.

Mechanism with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride is a classic example of nucleophilic acyl substitution.

-

Activation: The carboxylic acid's carbonyl oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride.[3][10]

-

Intermediate Formation: This leads to the formation of a highly reactive acyl chlorosulfite intermediate and the release of a chloride ion.[7]

-

Nucleophilic Attack: The liberated chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon.[7][10]

-

Collapse and Product Formation: The resulting tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases, yielding the final acyl chloride product.[2][7][10] This irreversible loss of gaseous byproducts is the thermodynamic driving force for the reaction.[7]

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyrene derivatives and represents a reliable method for generating 1-pyrenebutyryl chloride for subsequent use. [11]The product is typically used in situ due to its high reactivity and sensitivity to moisture.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Properties |

| 1-Pyrenebutyric Acid | 3443-45-6 | 288.34 | Light brown powder. [12] |

| Oxalyl Chloride | 79-37-8 | 126.93 | Colorless, fuming liquid, reacts violently with water. [8] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous grade required. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, inhibitor-free grade required. |

Experimental Workflow

Step-by-Step Methodology

CRITICAL: All operations must be performed in a certified chemical fume hood under a dry, inert atmosphere (e.g., Argon or Nitrogen). All glassware must be rigorously dried prior to use.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add 1-pyrenebutyric acid (1.0 eq).

-

Solvent and Catalyst Addition: Add anhydrous dichloromethane via cannula or syringe to achieve a concentration of approximately 0.1 M. Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per mmol of acid). Stir the resulting suspension.

-

Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via syringe over 15-20 minutes. The rationale for slow, cooled addition is to control the initial exothermic reaction and the rate of gas evolution.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. The initial suspension of the acid should dissolve, resulting in a clear, often yellow, solution. [11]5. Completion and Use: The reaction is typically complete when gas evolution ceases. The resulting solution containing 1-pyrenebutyryl chloride is now ready for the next step (e.g., reaction with an amine or alcohol). It is not recommended to isolate the acyl chloride unless absolutely necessary, as it is prone to hydrolysis. If isolation is required, the solvent and excess oxalyl chloride can be carefully removed under reduced pressure.

Safety, Handling, and Storage: A Non-Negotiable Priority

Acylating agents are hazardous, and their handling demands the utmost respect and adherence to safety protocols.

-

Hazard Overview:

-

Personal Protective Equipment (PPE):

-

Wear safety goggles and a full-face shield. [16] * Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Wear a flame-retardant lab coat.

-

-

Handling:

-

ALWAYS handle these reagents in a well-ventilated chemical fume hood. [14][16] * Use syringes and cannulas that have been dried and purged with inert gas.

-

Allow refrigerated reagent bottles to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. [17]* Emergency & Spill Management:

-

In case of a spill, evacuate the area. [17]Neutralize small spills with an inert absorbent material like vermiculite or dry sand. [17]DO NOT USE WATER.

-

Have an appropriate quenching solution ready. To quench excess reagent, dilute it in an inert solvent (e.g., DCM) and add it slowly to a cooled solution of a nucleophile like isopropanol.

-

-

Storage:

Product Characterization: Confirming the Transformation

Confirming the conversion of the carboxylic acid to the acyl chloride is essential.

-

Infrared (IR) Spectroscopy: This is the most direct method. The key diagnostic evidence is:

-

The disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹).

-

The appearance of a strong carbonyl (C=O) stretching peak at a significantly higher frequency, around 1800 cm⁻¹ , which is characteristic of acyl chlorides. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon alpha to the carbonyl group (the -CH₂- group adjacent to C=O) will experience a downfield shift compared to the starting acid due to the increased electron-withdrawing effect of the chloride atom. * ¹³C NMR: The carbonyl carbon signal will appear in the characteristic region for acyl chlorides, typically between 160-180 ppm. * Reaction Monitoring: For in situ use, reaction completion can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by Thin-Layer Chromatography (TLC) or LC-MS against a standard of the starting acid.

-

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

-

College of Saint Benedict/Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl. [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂). [Link]

-

Numerade. (n.d.). Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. [Link]

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

-

Organic Syntheses. (n.d.). n-BUTYRYL CHLORIDE. [Link]

-

Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. [Link]

-

PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

-

PubChem. (n.d.). 1-Pyrenebutyryl Chloride. [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Pharmaffiliates. (n.d.). 1-Pyrenebutyryl Chloride. [Link]

-

ACS Publications. (n.d.). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry. [Link]

-

PubChem. (n.d.). 1-Pyrenebutanoic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. orgosolver.com [orgosolver.com]

- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. 1-Pyrenebutanoic acid | C20H16O2 | CID 76977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. westliberty.edu [westliberty.edu]

- 16. fishersci.com [fishersci.com]

- 17. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

1-Pyrenebutyryl Chloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Pyrenebutyryl Chloride in Organic Solvents

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of 1-Pyrenebutyryl Chloride, a key fluorescent labeling agent. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple data recitation to explain the underlying chemical principles governing its solubility. We will explore its behavior in various organic solvent classes, address the critical issue of its reactivity, and provide a robust experimental protocol for determining precise solubility in your own laboratory settings.

Introduction: The Importance of a Well-Understood Reagent

1-Pyrenebutyryl Chloride (C₂₀H₁₅ClO) is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its strong fluorescence and long fluorescence lifetime.[1][2] The butyryl chloride moiety provides a reactive handle, allowing researchers to covalently attach the pyrene fluorophore to amines, alcohols, and other nucleophiles on molecules of interest. Understanding its solubility is not merely a procedural step; it is fundamental to the success of labeling reactions, ensuring homogenous reaction conditions, preventing precipitation, and enabling accurate stoichiometric control. This guide serves to elucidate the solubility profile of this compound, empowering researchers to make informed decisions in experimental design.

Physicochemical Profile of 1-Pyrenebutyryl Chloride

A molecule's solubility is intrinsically linked to its physical and chemical properties. The large, planar, and nonpolar pyrene core combined with a polar, highly reactive acyl chloride functional group creates a distinct solubility profile.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₅ClO | [1][3] |

| Molecular Weight | 306.79 g/mol | [1][4] |

| Appearance | Off-White to Beige Solid | [4][5] |

| Melting Point | 80-81°C | [4] |

| Storage Conditions | Hygroscopic, Refrigerator, Under Inert Atmosphere | [4][5] |

The hygroscopic nature of 1-Pyrenebutyryl Chloride is a critical consideration.[4] Exposure to atmospheric moisture will lead to hydrolysis of the acyl chloride to the corresponding carboxylic acid (1-Pyrenebutyric acid), altering its chemical identity and solubility.

The Core of Solubility: A Tale of Polarity and Reactivity

Published data on the quantitative solubility of 1-Pyrenebutyryl Chloride is limited. However, qualitative information and an understanding of its molecular structure allow for a robust predictive analysis.

Qualitative Solubility Data

Vendor-supplied information indicates that 1-Pyrenebutyryl Chloride is slightly soluble in chlorinated solvents.

Theoretical Solubility Analysis: The "Why"

The solubility behavior can be best understood by dissecting the molecule and considering the principles of "like dissolves like," while also accounting for chemical reactivity.

A. Polar Aprotic Solvents: This class of solvents, which includes dichloromethane, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), lacks O-H or N-H bonds and cannot act as hydrogen bond donors.[6] They are capable of dissolving both polar and nonpolar compounds.[7]

-

Mechanism: The large, nonpolar pyrene ring interacts favorably with the organic backbone of these solvents through van der Waals forces. The polar acyl chloride group contributes to dipole-dipole interactions, aiding dissolution.

-

Prediction: Moderate to good solubility is expected, particularly in solvents like DCM, THF, and DMSO. The slight solubility noted in DCM and chloroform suggests that while interaction occurs, the large crystal lattice energy of the solid may limit high concentrations at room temperature.[4] For its parent compound, 1-Pyrenebutyric acid, high solubility (100 mg/mL) is reported in DMSO, suggesting the pyrene moiety is readily solvated by it.[2]

B. Nonpolar Aprotic Solvents: Solvents like toluene, hexane, and diethyl ether have low dielectric constants and minimal dipole moments.[6]

-

Mechanism: Solubility in these solvents is driven almost exclusively by the large, nonpolar pyrene group.

-

Prediction: Limited to moderate solubility is expected. Toluene, with its aromatic ring, may offer better solubility than aliphatic solvents like hexane due to favorable π-stacking interactions with the pyrene core.

C. Polar Protic Solvents: A Critical Warning This category includes water, methanol, ethanol, and other alcohols. These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[6]

-

Mechanism of Interaction: For 1-Pyrenebutyryl Chloride, the interaction with protic solvents is not one of dissolution but of irreversible chemical reaction . The acyl chloride functional group is highly electrophilic and will readily react with the nucleophilic hydroxyl group of alcohols or water.

-

Reaction Outcome:

-

In water , it hydrolyzes to form 1-Pyrenebutyric acid and hydrochloric acid.

-

In alcohols (e.g., ethanol), it undergoes alcoholysis (solvolysis) to form the corresponding ester (e.g., ethyl 1-pyrenebutyrate) and HCl.

-

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Behavior | Rationale |

| Polar Aprotic | Dichloromethane, Chloroform, THF, DMSO, Acetone | Slightly to Moderately Soluble | Favorable dipole-dipole and van der Waals interactions.[4][6] |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Slightly to Moderately Soluble | Dominated by van der Waals interactions with the large pyrene core.[6] |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | REACTIVE - DO NOT USE FOR DISSOLUTION | Acyl chloride group undergoes rapid solvolysis.[6][8] |

Experimental Protocol: A Validated Method for Solubility Quantification

Given the scarcity of public quantitative data, researchers often need to determine solubility for their specific applications. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly reliable for sparingly soluble compounds.[10][11]

Objective: To determine the saturation concentration of 1-Pyrenebutyryl Chloride in a selected anhydrous aprotic solvent at a controlled temperature.

Methodology Workflow Diagram

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Protocol

-

Preparation: Add an excess amount of 1-Pyrenebutyryl Chloride solid to a series of glass vials (e.g., add 10 mg to 3 separate vials). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[11]

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired anhydrous aprotic solvent to each vial.

-

Equilibration: Tightly seal the vials, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture. Place the vials in a shaker or on a stir plate within a temperature-controlled incubator (e.g., 25°C). Agitate for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[10]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for 1-2 hours. To ensure complete removal of solid particulates, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

-

Quantification:

-

Calibration: Prepare a stock solution of 1-Pyrenebutyryl Chloride of known concentration in the chosen solvent. Create a series of standards by serial dilution and measure their absorbance at the λ_max of the pyrene chromophore (typically around 345 nm) using a UV-Vis spectrophotometer. Plot absorbance vs. concentration to generate a calibration curve.

-

Measurement: Dilute the collected supernatant samples to fall within the linear range of the calibration curve. Measure their absorbance.

-

Calculation: Use the calibration curve to determine the concentration of 1-Pyrenebutyryl Chloride in the supernatant. This value represents the equilibrium solubility.

-

Trustworthiness & Self-Validation

To ensure the system has reached equilibrium, you can take samples at multiple time points (e.g., 24, 36, and 48 hours). If the calculated concentration does not change between the later time points, you can be confident that thermodynamic equilibrium has been achieved.[10] Running the experiment in triplicate provides statistical confidence in the final result.

Conclusion and Key Recommendations

The solubility of 1-Pyrenebutyryl Chloride is governed by its dual-nature structure: a large, nonpolar aromatic system and a small, reactive polar head.

-

For Dissolution: Utilize high-purity, anhydrous polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO).

-

Avoid at All Costs: Polar protic solvents like water, methanol, and ethanol must be strictly avoided as they will react with the acyl chloride, leading to the degradation of the reagent and the formation of byproducts.

-

For Quantitative Needs: When precise concentrations are required, it is imperative to experimentally determine the solubility in the specific solvent and at the temperature of your application using a validated method like the shake-flask protocol described herein.

-

Handling: Always handle 1-Pyrenebutyryl Chloride under an inert atmosphere and store it in a desiccator or refrigerator to protect it from moisture, with which it readily reacts.[4][5]

By understanding these principles and following rigorous experimental procedures, researchers can effectively harness the capabilities of 1-Pyrenebutyryl Chloride for successful and reproducible scientific outcomes.

References

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Pyrenebutyryl Chloride. PubChem Compound Database. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 63549-37-1| Chemical Name : 1-Pyrenebutyryl Chloride. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

NICEATM-ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

U.S. Pharmacopeia. (2011, December 3). Description and Solubility. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]

-

Angene Chemical. (2025, November 2). Safety Data Sheet. Retrieved from [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

-

Bonnaud, L., et al. (2019). FA Polymerization Disruption by Protic Polar Solvents. MDPI. Retrieved from [Link]

Sources

- 1. 1-Pyrenebutyryl Chloride | C20H15ClO | CID 3451677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. 1-PYRENEBUTYRYL CHLORIDE CAS#: 63549-37-1 [amp.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. FA Polymerization Disruption by Protic Polar Solvents | MDPI [mdpi.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

Introduction: The Pyrene Moiety as a Quantitative Tool

An In-Depth Technical Guide to the Molar Extinction Coefficient of 1-Pyrenebutyryl Chloride: Theory, Experimental Determination, and Application

1-Pyrenebutyryl chloride (PBC) is a pivotal reagent in the field of chemical biology and materials science. As a derivative of pyrene, a polycyclic aromatic hydrocarbon, it possesses intrinsic fluorescent properties that make it an exceptional label for tracking biomolecules, probing protein structures, and developing advanced sensor systems. The reactive acyl chloride group allows for its covalent attachment to a wide array of nucleophilic targets, including amines and alcohols on proteins, polymers, and surfaces.

However, the true quantitative power of any labeled conjugate hinges on the precise knowledge of its concentration. This is governed by the Beer-Lambert Law, where the molar extinction coefficient (ε) is the critical, substance-specific constant that relates absorbance to concentration. While spectral data for the parent 1-pyrenebutyric acid is available, the molar extinction coefficient for the reactive 1-pyrenebutyryl chloride is not widely published. This is common for reactive intermediates, as their properties are often highly dependent on the solvent environment and stability.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, experimentally determining, and applying the molar extinction coefficient of 1-pyrenebutyryl chloride. We will delve into the theoretical underpinnings, provide a field-proven experimental protocol, and discuss the critical parameters that ensure data integrity and reproducibility.

Theoretical Foundation: The Beer-Lambert Law

The relationship between light absorption and the concentration of a substance is described by the Beer-Lambert Law, a cornerstone of spectrophotometry.[1] The law is expressed as:

A = εbc

Where:

-

A is the absorbance (a dimensionless quantity), also known as optical density.

-

ε (epsilon) is the molar extinction coefficient , or molar absorptivity. It is a measure of how strongly a chemical species absorbs light at a specific wavelength. The units for ε are liters per mole per centimeter (L·mol⁻¹·cm⁻¹).[1]

-

b is the path length of the cuvette, which is the distance the light travels through the sample. This is typically standardized to 1 cm.

-

c is the concentration of the analyte in solution, expressed in moles per liter (mol/L).

The molar extinction coefficient is an intrinsic property of a molecule under a defined set of conditions (i.e., specific solvent and wavelength). A higher ε value indicates that the molecule is more efficient at absorbing light at that wavelength, allowing for the detection of lower concentrations.[2]

Physicochemical Properties and Handling of 1-Pyrenebutyryl Chloride

A successful determination of ε requires a thorough understanding of the analyte's chemical nature.

-

Structure and Properties: 1-Pyrenebutyryl chloride (MW: 306.79 g/mol ) consists of a pyrene core attached to a four-carbon acyl chloride chain.[3][4] It is typically an off-white to beige solid.[5]

-

Reactivity and Stability: The acyl chloride functional group is highly electrophilic and susceptible to hydrolysis. It will readily react with water (even atmospheric moisture) to form the corresponding 1-pyrenebutyric acid. It will also react with other nucleophilic solvents, such as alcohols. This reactivity dictates the entire experimental approach.

-

Solubility: It is reported to be slightly soluble in solvents like chloroform and dichloromethane (DCM).[3]

Expert Insight (Causality): The high reactivity of the acyl chloride is the primary reason why a non-reactive, aprotic, and anhydrous solvent is non-negotiable for this experiment. Using solvents like ethanol, methanol, or even DMSO containing trace water would lead to the rapid degradation of the sample, resulting in a measurement of a mixture of the acyl chloride and its hydrolysis product, thereby yielding an inaccurate ε value.

Experimental Determination of the Molar Extinction Coefficient

The most direct and reliable method for determining ε is through UV-Vis spectrophotometry by generating a standard curve.[1][6] This protocol is designed to be a self-validating system.

Materials and Reagents

-

1-Pyrenebutyryl Chloride (high purity)

-

Anhydrous Spectroscopic Grade Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Calibrated Analytical Balance (accurate to at least 0.1 mg)

-

Volumetric flasks (Class A)

-

Calibrated Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis Spectrophotometer

-

Inert gas (Argon or Nitrogen)

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for determining the molar extinction coefficient.

Step-by-Step Protocol

-

Preparation of Stock Solution (Example: 1 mM)

-

Due to its hygroscopic nature, handle 1-pyrenebutyryl chloride under an inert atmosphere (e.g., in a glovebox) if possible.

-

Accurately weigh approximately 3.07 mg of 1-pyrenebutyryl chloride (MW = 306.79 g/mol ).

-

Quantitatively transfer the solid to a 10.00 mL Class A volumetric flask.

-

Dissolve and bring to volume with anhydrous spectroscopic grade DCM. This yields a stock solution of approximately 1 mM. Record the exact mass and calculate the precise concentration.

-

-

Preparation of Serial Dilutions

-

Prepare a series of 5 to 7 dilutions from the stock solution using anhydrous DCM. A suggested concentration range would be from 1 µM to 20 µM.

-

Use calibrated pipettes and volumetric flasks for all dilutions to ensure accuracy.

-

-

Spectrophotometer Setup

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill a matched pair of quartz cuvettes with the anhydrous DCM. Use one cuvette to zero (blank) the instrument.

-

-

Determination of Maximum Absorbance (λmax)

-

Using the most concentrated solution that gives an absorbance below 1.5, perform a wavelength scan from 400 nm down to 220 nm.

-

The UV spectrum of the related 1-pyrenebutyric acid shows a characteristic peak around 342 nm.[7] Identify the wavelength of maximum absorbance (λmax) for 1-pyrenebutyryl chloride from your scan. All subsequent measurements must be performed at this wavelength.

-

-

Absorbance Measurements

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each prepared dilution, starting from the most dilute and working towards the most concentrated.

-

Rinse the sample cuvette with the next solution to be measured before filling to minimize cross-contamination. Ensure no bubbles are present in the light path.

-

-

Data Analysis

-

Plot the measured absorbance (A) on the y-axis against the calculated concentration (c) in mol/L on the x-axis.

-

Perform a linear regression on the data points. The plot should be linear and pass through the origin (0,0). A coefficient of determination (R²) of >0.99 is required for a reliable result.

-

According to the Beer-Lambert Law (A = εbc), the slope of this line is equal to εb .

-

Since the path length (b) is 1 cm, the slope of the line is the molar extinction coefficient (ε).

-

Data Presentation and Expected Results

While a definitive published value for 1-pyrenebutyryl chloride is elusive, we can reference data from its parent compound, 1-pyrenebutyric acid, to provide context. The experiment described above would yield the data to populate a similar table.

| Compound | λmax | Molar Extinction Coefficient (ε) | Solvent |

| 1-Pyrenebutyryl Chloride | Experimentally Determined | Calculated from slope | Anhydrous DCM |

| 1-Pyrenebutyric Acid (Reference) | ~342 nm[7] | ~39,000 - 42,000 L·mol⁻¹·cm⁻¹ | Dioxane/Water |

Note: The reference value for 1-pyrenebutyric acid is approximated from various literature sources and can vary with solvent conditions.

Trustworthiness Insight: The linearity of the absorbance vs. concentration plot is a self-validating check.[1] If the plot deviates from linearity at higher concentrations, it may indicate phenomena such as aggregation or instrumental limitations, and those data points should be excluded from the final calculation.[1]

Applications and Significance

An accurately determined molar extinction coefficient is indispensable for:

-

Quantitative Conjugation: Calculating the precise concentration of stock solutions for labeling reactions.

-

Determining Labeling Efficiency: Quantifying the degree of labeling (DOL) of proteins or other macromolecules.

-

Quality Control: Ensuring batch-to-batch consistency of synthesized conjugates.

-

Assay Development: Establishing accurate standard curves for fluorescence-based quantification assays.

Conclusion

While literature often provides physical constants for stable molecules, researchers must be equipped to empirically determine these values for reactive compounds like 1-pyrenebutyryl chloride. By employing a meticulous protocol founded on the Beer-Lambert Law and exercising careful handling techniques appropriate for a moisture-sensitive acyl chloride, a reliable and accurate molar extinction coefficient can be determined. This constant is not merely a number; it is the key that unlocks the quantitative potential of this powerful fluorescent labeling reagent, ensuring the accuracy and reproducibility of downstream applications in research and development.

References

-

MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from [Link]

-

Khan, A. & S, R. (2023, November 10). How to Measure Extinction Coefficient | Molar Coefficient | from UV Visible Absorption Data [Video]. YouTube. Retrieved from [Link]

-

Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved from [Link]

-

ETH Zürich. (2016). UV/VIS Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1-Pyrenebutyryl Chloride. Retrieved from [Link]

-

Bio-Synthesis Inc. (2016, December 13). Extinction Coefficient Determination of Proteins. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Pyrenebutyryl Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of UV/Vis spectra: A (1-pyrenebutyric acid)... Retrieved from [Link]

Sources

- 1. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 2. youtube.com [youtube.com]

- 3. 1-PYRENEBUTYRYL CHLORIDE CAS#: 63549-37-1 [amp.chemicalbook.com]

- 4. 1-Pyrenebutyryl Chloride | C20H15ClO | CID 3451677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of 1-Pyrenebutyryl Chloride

Foreword: Unveiling Molecular Environments with 1-Pyrenebutyryl Chloride

For researchers, scientists, and professionals in drug development, the ability to probe and understand molecular microenvironments is paramount. In this context, fluorescent molecules serve as powerful analytical tools. Among these, pyrene and its derivatives stand out for their unique photophysical properties. This guide provides an in-depth technical exploration of 1-Pyrenebutyryl Chloride, a reactive derivative of pyrene, focusing on its fluorescence excitation and emission spectra. Our objective is to equip you with the foundational knowledge and practical insights required to effectively utilize this probe in your research endeavors. We will delve into the theoretical underpinnings of its fluorescence, provide detailed experimental protocols, and offer guidance on data interpretation, all grounded in scientific literature and practical expertise.

The Photophysical Heart of the Matter: Understanding Pyrene Fluorescence

The fluorescence of 1-Pyrenebutyryl Chloride is governed by the pyrene moiety, a polycyclic aromatic hydrocarbon. The defining characteristic of pyrene's fluorescence is its remarkable sensitivity to the polarity of its immediate surroundings. This sensitivity manifests in the vibronic fine structure of its emission spectrum.[1]

In non-polar (hydrophobic) environments, the emission spectrum of a pyrene monomer displays distinct, well-resolved vibronic bands. Conventionally, the first and third vibronic peaks (I1 and I3) are of particular interest. The ratio of the intensities of these peaks (I1/I3), often referred to as the "Py scale," serves as a reliable empirical parameter to gauge the polarity of the probe's microenvironment. In contrast, in polar (hydrophilic) environments, the vibronic bands broaden, and the I1/I3 ratio changes significantly. This phenomenon, known as the Ham effect, is the cornerstone of pyrene's utility as a polarity sensor.

Furthermore, at sufficiently high local concentrations, an excited-state pyrene monomer can interact with a ground-state molecule to form an excited-state dimer, or "excimer." This excimer exhibits a characteristic broad, structureless emission band that is red-shifted from the monomer emission, typically appearing around 480 nm.[2] The ratio of excimer to monomer fluorescence intensity can provide valuable information about the proximity and mobility of the probe molecules, making it a useful tool for studying phenomena such as membrane fluidity.[3]

The butyryl chloride functional group in 1-Pyrenebutyryl Chloride makes it a reactive probe, capable of covalently bonding with nucleophilic groups such as amines and thiols on biomolecules. This allows for the targeted labeling of proteins, lipids, and other macromolecules, enabling the study of their structure, conformation, and interactions. While the core photophysical properties are dictated by the pyrene ring, the butyryl chloride moiety can subtly influence the molecule's solubility and interactions with its environment.

Designing Your Experiment: Key Considerations

A successful fluorescence spectroscopy experiment with 1-Pyrenebutyryl Chloride hinges on careful planning and consideration of several key factors. The following diagram illustrates the critical decision points in the experimental design process.

Caption: Key decision points in designing a fluorescence experiment with 1-Pyrenebutyryl Chloride.

Solvent Selection: The Critical First Step

The choice of solvent is paramount as it directly influences the observed fluorescence spectra. Given the sensitivity of pyrene to polarity, it is essential to select a solvent that is appropriate for the system under investigation and is of high purity to avoid background fluorescence. A table of common solvents and their properties can be useful for initial selection.[4][5]

Concentration: A Balancing Act

The concentration of 1-Pyrenebutyryl Chloride must be carefully controlled. At very low concentrations, the signal may be weak. Conversely, at high concentrations, intermolecular interactions can lead to self-quenching and the formation of ground-state aggregates, which can complicate the interpretation of the spectra. For monomer fluorescence studies, a concentration in the low micromolar range is typically recommended.[1]

Covalent Labeling Considerations

When using 1-Pyrenebutyryl Chloride for covalent labeling, the reaction conditions (pH, temperature, and incubation time) must be optimized to ensure efficient and specific labeling of the target molecule. It is also crucial to remove any unreacted probe after the labeling reaction to avoid interference in the fluorescence measurements.

A Practical Guide: Acquiring Fluorescence Spectra

This section provides a step-by-step protocol for acquiring the fluorescence excitation and emission spectra of 1-Pyrenebutyryl Chloride.

Materials and Equipment

-

High-purity solvents (spectroscopic grade)

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Experimental Protocol

-

Solution Preparation:

-

Prepare a stock solution of 1-Pyrenebutyryl Chloride in a suitable non-polar solvent (e.g., cyclohexane or dioxane) at a concentration of approximately 1 mM. Due to the reactivity of the acid chloride, it is advisable to prepare this fresh.

-

From the stock solution, prepare working solutions in the desired solvents at a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths. A good starting point is 5 nm for both. Narrower slits provide better resolution but lower signal, while wider slits increase the signal but reduce resolution.

-

-

Acquiring the Emission Spectrum:

-

Place a cuvette containing the solvent blank in the sample holder.

-

Set the excitation wavelength. For pyrene derivatives, a common excitation wavelength is around 340 nm.[3]

-

Scan the emission monochromator over a range that covers both the monomer and potential excimer fluorescence. A typical range is 350 nm to 600 nm.

-

Record the blank spectrum.

-

Replace the blank with the sample cuvette and record the emission spectrum.

-

-

Acquiring the Excitation Spectrum:

-

Set the emission wavelength to the maximum of the most intense emission peak observed in the emission spectrum (e.g., ~375 nm for the monomer).

-

Scan the excitation monochromator over a range that covers the absorption bands of the pyrene moiety (e.g., 250 nm to 360 nm).

-

Record the excitation spectrum of the sample.

-

It is good practice to also record the excitation spectrum of the blank to identify any scattering artifacts.

-

The following diagram illustrates the workflow for acquiring fluorescence spectra.

Caption: A streamlined workflow for acquiring the fluorescence spectra of 1-Pyrenebutyryl Chloride.

Deciphering the Data: Analysis and Interpretation

Once the spectra are acquired, the next step is to analyze the data to extract meaningful information.

Data Processing

-

Blank Subtraction: Subtract the solvent blank spectrum from the sample's emission spectrum to remove contributions from Raman scattering and solvent impurities.

-

Correction: For accurate comparison of spectra, it is often necessary to correct for instrumental factors, such as the wavelength-dependent sensitivity of the detector and the intensity of the excitation source. Many modern spectrofluorometers have built-in correction capabilities.

Spectral Features of 1-Pyrenebutyryl Chloride

The following table summarizes the expected spectral features of 1-Pyrenebutyryl Chloride based on data from its close analog, 1-pyrenebutyric acid.[2]

| Property | Value | Considerations & References |

| Chemical Structure | Pyrene core with a C4-carbonyl chloride chain | The carbonyl chloride group is highly reactive towards nucleophiles.[6][7] |

| Typical Excitation Maxima (nm) | ~343, 326, 313, 276 | Multiple absorption bands offer flexibility in choosing an excitation source.[2] |

| Monomer Emission Maxima (nm) | ~377, 397 (vibronic peaks) | The relative intensity of these peaks is sensitive to solvent polarity (Ham effect).[2] |

| Excimer Emission Maximum (nm) | ~480 nm | A broad, red-shifted emission that appears at higher concentrations or in environments that promote proximity.[2] |

| Fluorescence Lifetime (τ) | ~55 to 185 ns | Highly sensitive to quenchers like oxygen.[8][9] |

Quantitative Analysis

-

The Py Scale (I1/I3 Ratio): To determine the polarity of the microenvironment, calculate the ratio of the fluorescence intensity of the first vibronic peak (I1, around 377 nm) to that of the third vibronic peak (I3, around 397 nm). This ratio can be calibrated using a series of solvents with known polarities.

-

Excimer-to-Monomer Ratio (IE/IM): To assess probe proximity or membrane fluidity, calculate the ratio of the integrated intensity of the excimer emission (around 480 nm) to that of a monomer emission peak (e.g., at 377 nm).

Concluding Remarks and Future Directions

1-Pyrenebutyryl Chloride is a powerful fluorescent probe that offers a window into the molecular world. Its sensitivity to the local environment, combined with its reactive handle for covalent labeling, makes it an invaluable tool in diverse research areas, from protein science to materials development. By understanding the fundamental principles of its photophysics and adhering to rigorous experimental protocols, researchers can unlock a wealth of information about the systems they study.

Future advancements in fluorescence spectroscopy, such as super-resolution microscopy and time-resolved techniques, will undoubtedly expand the applications of pyrene-based probes. As our ability to resolve molecular events in space and time improves, so too will our understanding of the intricate dance of molecules that governs the world around us.

References

- BenchChem. (2025). A Comparative Guide to 1-Pyrenebutyric Acid and Pyrene for Fluorescence Studies. BenchChem.

-

ResearchGate. (n.d.). Fluorescence spectra of 1-pyrenebutyric acid (PyBA) in cationic derivative of C 60 (catC 60 ). Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to 1-Pyrenebutyric Acid and Other Fluorescent Probes. BenchChem.

-

ResearchGate. (n.d.). UV-vis absorption and fluorescence data of B in different solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). The physical parameters of the solvents. Retrieved from [Link]

-

PubChem. (n.d.). 1-Pyrenebutyryl Chloride. Retrieved from [Link]

- Wang, L., et al. (2005). Fluorescence determination of DNA with 1-pyrenebutyric acid nanoparticles coated with beta-cyclodextrin as a fluorescence probe. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(9), 2161-2166.

- Jo, E., et al. (2015). γ-Oxo-1-pyrenebutyric acid used for fluorescent detection of serum albumins and trypsin. RSC Advances, 5(54), 43231-43237.

- Ribou, A. C., Vigo, J., & Salmon, J. M. (2004). Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation. Photochemistry and Photobiology, 80(2), 274-280.

- Gališinová, J., et al. (2013). A Study of Local Anaesthetics. Part 202. Determination of the Critical Micellar Concentration of Carbisocainium Chloride in Water Using Spectral Methods and the Probe Pyrene. Chemical Papers, 67(10), 1347-1354.

-

University of California, Irvine. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

PubChem. (n.d.). 1-Pyrenebutanoic acid. Retrieved from [Link]

-

Mishra, H., et al. (2018). Concentration-dependent photophysics of[6][6]-phenyl C61 butyric acid methyl ester (PCBM) in chloroform solution. Journal of Luminescence, 198, 24-30.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 1-Pyrenebutyryl Chloride | C20H15ClO | CID 3451677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Understanding the pyrene excimer formation mechanism

<_ An In-depth Technical Guide to the Pyrene Excimer Formation Mechanism

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrene, a polycyclic aromatic hydrocarbon, is a widely utilized fluorescent probe due to its unique photophysical properties. A key characteristic is its ability to form an "excimer," an excited-state dimer, which exhibits a distinct, red-shifted fluorescence emission compared to the pyrene monomer. This phenomenon is exquisitely sensitive to the local microenvironment, making pyrene a powerful tool for investigating molecular proximity, dynamics, and the polarity of complex systems. This guide provides a comprehensive overview of the pyrene excimer formation mechanism, detailing the underlying photophysics, kinetic pathways, and experimental considerations for its effective application in research and drug development.

The Photophysical Foundation of Pyrene's Utility

Pyrene's effectiveness as a molecular probe stems from several key photophysical characteristics. It possesses a high fluorescence quantum yield and a notably long excited-state lifetime, often exceeding 100 nanoseconds.[1][2] This extended lifetime is crucial as it provides a sufficient window for an excited pyrene molecule to interact with a ground-state counterpart, a prerequisite for excimer formation.[1]

The fluorescence emission spectrum of pyrene in its monomeric form is characterized by a series of well-defined vibronic bands, typically observed between 370 and 420 nm.[3] The relative intensities of these bands, particularly the ratio of the first and third vibronic bands (I1/I3), are sensitive to the polarity of the surrounding medium, a phenomenon known as the Ham effect.[4]

The Mechanism of Excimer Formation: A Tale of Two Molecules

An excimer is an excited-state dimer that is only stable in the excited state; the two pyrene molecules do not form a stable complex in the ground state.[4] The formation of a pyrene excimer is a dynamic process that occurs when an excited pyrene monomer (Py*) encounters a ground-state pyrene monomer (Py) within a critical proximity, typically around 10 Å.[1]

The process can be summarized by the following kinetic scheme:

-

Excitation: A ground-state pyrene molecule absorbs a photon and is promoted to an excited singlet state (Py*).

-

Diffusion and Collision: The excited pyrene molecule and a ground-state pyrene molecule diffuse towards each other.

-

Excimer Formation: Upon collision in a favorable orientation, they form an excited-state dimer, the excimer ((PyPy)*).

-

Fluorescence: The excimer then decays back to the ground state, emitting a photon at a longer wavelength (typically centered around 450-550 nm) than the monomer emission.[3] This emission is broad and unstructured because the excimer dissociates into two ground-state monomers upon emission.

The efficiency of excimer formation is dependent on several factors, including the concentration of pyrene, the viscosity of the medium, and any steric constraints that may hinder the approach of the two molecules.[5]

Intermolecular vs. Intramolecular Excimer Formation

Pyrene excimer formation can occur through two distinct pathways:

-

Intermolecular: This occurs between two separate pyrene molecules. The rate of formation is dependent on the concentration of pyrene in the system. At higher concentrations, the probability of an excited pyrene encountering a ground-state pyrene increases, leading to more prominent excimer emission.[1] To distinguish between intermolecular and intramolecular formation, experiments can be performed where a pyrene-labeled molecule is diluted with an unlabeled equivalent. A decrease in excimer emission upon dilution indicates an intermolecular process.[1]

-

Intramolecular: This occurs when two pyrene moieties are covalently linked within the same molecule, such as in dipyrenylalkanes or proteins labeled at two different sites.[6][7] In this case, the efficiency of excimer formation is governed by the flexibility and conformation of the linker connecting the two pyrene units.

Experimental Design and Methodologies

The study of pyrene excimer formation relies heavily on fluorescence spectroscopy. Both steady-state and time-resolved techniques provide valuable insights into the system under investigation.

Steady-State Fluorescence Spectroscopy

This is the most common technique for observing pyrene excimer formation. By exciting a sample containing pyrene and scanning the emission spectrum, one can simultaneously observe the characteristic monomer and excimer fluorescence bands.

Key Parameter: The Excimer-to-Monomer Intensity Ratio (Ie/Im)

A critical parameter derived from steady-state measurements is the ratio of the fluorescence intensity of the excimer (Ie) to that of the monomer (Im). This ratio is directly proportional to the efficiency of excimer formation and can be used to infer changes in the proximity and interaction of pyrene molecules.[8]

Experimental Protocol: Characterizing Pyrene Excimer Formation in Solution

-

Sample Preparation:

-

Prepare a stock solution of pyrene in a suitable solvent (e.g., cyclohexane, ethanol). The choice of solvent is critical as it can influence the photophysical properties of pyrene.[9]

-

Prepare a series of dilutions of the pyrene stock solution to investigate the effect of concentration on excimer formation.

-

To remove dissolved oxygen, which can quench pyrene fluorescence, purge the solutions with an inert gas like argon or nitrogen for at least 15 minutes.[5]

-

-

Instrumentation:

-

Use a steady-state spectrofluorometer.

-

Set the excitation wavelength to a value where pyrene absorbs strongly, typically around 344 nm.[10]

-

Set the emission scan range from 350 nm to 600 nm to capture both the monomer and excimer emission regions.[10]

-

Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum for each pyrene concentration.

-

Acquire a blank spectrum of the solvent alone to subtract any background fluorescence.

-

-

Data Analysis:

-

Identify the peak intensity of a monomer band (e.g., at ~375 nm) and the peak intensity of the excimer band (e.g., at ~460 nm).[8]

-

Calculate the Ie/Im ratio for each concentration.

-

Plot the Ie/Im ratio as a function of pyrene concentration.

-

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements provide dynamic information about the excited state processes, including the lifetimes of the monomer and excimer species and the rate constants for excimer formation.[5]

Experimental Protocol: Measuring Monomer and Excimer Lifetimes

-

Instrumentation:

-

Data Acquisition:

-

Acquire fluorescence decay curves at a wavelength corresponding to the monomer emission and another corresponding to the excimer emission.

-

Collect a sufficient number of photons to ensure good statistical accuracy.

-

-

Data Analysis:

-

Analyze the fluorescence decay curves using appropriate kinetic models. The decay of the monomer will often show a non-exponential behavior due to the depopulation of the excited monomer state through excimer formation. The excimer decay will exhibit a rise time corresponding to its formation from the excited monomer.

-

Fit the decay data to extract the lifetimes of the monomer and excimer and the rate constants for the various photophysical processes.[12]

-

Visualizing the Pyrene Excimer Formation Pathway

The following diagram illustrates the key steps in the formation and decay of a pyrene excimer.

Caption: Kinetic scheme of pyrene excimer formation and decay pathways.

Factors Influencing Pyrene Excimer Formation

The efficiency of pyrene excimer formation is highly sensitive to the local environment. This sensitivity is what makes pyrene such a valuable probe in various applications.

| Factor | Effect on Excimer Formation | Rationale |

| Concentration | Increased concentration leads to increased excimer formation (for intermolecular processes). | Higher probability of an excited pyrene encountering a ground-state pyrene.[1] |

| Viscosity | Increased viscosity generally decreases the rate of excimer formation. | Diffusion of pyrene molecules is hindered, reducing the collision frequency.[5] |

| Solvent Polarity | The effect can be complex, but generally, non-aromatic solvents tend to favor excimer formation compared to aromatic solvents.[9][13] | Aromatic solvents can interact with pyrene through π-π stacking, potentially interfering with excimer formation. |

| Temperature | Increased temperature can have opposing effects. It increases the diffusion rate but can also increase the rate of excimer dissociation. | The net effect depends on the specific system and the activation energies of the competing processes.[14] |

| Steric Hindrance | Bulky substituents on the pyrene molecule or a rigid matrix can hinder the close approach required for excimer formation. | The optimal face-to-face stacking of the pyrene rings is prevented. |

Applications in Drug Development and Beyond

The unique properties of pyrene excimers have led to their widespread use in various scientific disciplines, including drug development.

-

Probing Protein Conformation and Dynamics: By labeling specific sites on a protein with pyrene, changes in protein conformation that bring these sites into proximity can be monitored by the appearance of excimer fluorescence.[1] This is valuable for studying protein folding, unfolding, and ligand binding.

-

Characterizing Micelles and Liposomes: Pyrene is often used to determine the critical micelle concentration (CMC) of surfactants. Below the CMC, pyrene exists as monomers in the aqueous phase. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a significant increase in local concentration and the formation of excimers.

-

Monitoring Drug Delivery Systems: Pyrene-fatty acid conjugates have been developed as probes to monitor the state of drug carriers in real-time. The fluorescence can shift from excimer to monomer emission upon the disruption of the drug carrier, providing a way to track drug release.[15]

-

Sensing and Bio-imaging: Pyrene-based fluorescent probes have been designed for the detection of various analytes, including metal ions, pH, and reactive oxygen species.[16][17] The ratiometric signal from monomer and excimer emission provides a built-in self-calibration, enhancing the reliability of the measurements.

Conclusion

The formation of pyrene excimers is a powerful photophysical phenomenon that provides a sensitive means to probe molecular interactions and microenvironments. A thorough understanding of the underlying mechanism, coupled with careful experimental design, enables researchers to harness the full potential of pyrene as a versatile fluorescent probe. From elucidating protein dynamics to monitoring the efficacy of drug delivery systems, the applications of pyrene excimer fluorescence continue to expand, offering valuable insights across a broad spectrum of scientific research.

References

-

Sahoo, H. (2016). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. PMC. [Link]

-

Thazhathveetil, A. K., et al. (2018). The Nature of Excimer Formation in Crystalline Pyrene Nanoparticles. The Journal of Physical Chemistry C. [Link]

-

Stellino, F., et al. (2016). The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer. Physical Chemistry Chemical Physics. [Link]

-

Yao, C., et al. (2005). Photophysics of pyrene-labelled compounds of biophysical interest. Photochemical & Photobiological Sciences. [Link]

-

Ishimatsu, R., et al. (2019). Kinetics of Excimer Electrogenerated Chemiluminescence of Pyrene and 1-Pyrenebutyricacid 2-Ethylhexylester in Acetonitrile and an Ionic Liquid, Triethylpentylphosphonium Bis(trifluoromethanesulfonyl)imide. The Journal of Physical Chemistry B. [Link]

-

Zachariasse, K. A. (1976). Kinetic studies of intramolecular excimer formation in dipyrenylalkanes. Scite. [Link]

-

Van Dyke, D. A., et al. (1998). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. Journal of Chemical Education. [Link]

-

Cong, V. T., et al. (2014). Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids. PMC. [Link]

-

Duhamel, J. (2012). New Insights in the Study of Pyrene Excimer Fluorescence to Characterize Macromolecules and their Supramolecular Assemblies in Solution. Langmuir. [Link]

-

Thomas, K. R. J., et al. (2009). Synthesis and Detailed Photophysical Studies of Pyrene-Based Molecules Substituted with Extended Chains. The Journal of Physical Chemistry A. [Link]

-

Ghorai, B., et al. (2021). Isomerization-Induced Excimer Formation of Pyrene-Based Acylhydrazone Controlled by Light- and Solvent-Sensing Aromatic Analytes. PubMed. [Link]

-

Little, H., et al. (2024). Accurate Determination of the Average Rate Constant of Pyrene Excimer Formation for Pyrene-Labeled Macromolecules from the Analysis of Individual Fluorescence Decays with Sums of Exponentials. The Journal of Physical Chemistry B. [Link]

-

Snare, M. J., et al. (1982). Kinetic studies of intramolecular excimer formation in dipyrenylalkanes. Journal of the American Chemical Society. [Link]

-

Samanta, A., et al. (2021). Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. PMC. [Link]

-

Paul, B. K., et al. (2013). Synthesis and evaluation of a glucose attached pyrene, as a fluorescent molecular probe in sugar and non-sugar based micro-heterogeneous media. RSC Publishing. [Link]

-

Ghorai, B., et al. (2022). Light and Solvent Effect on Isomerization and Excimer Formation of Pyrene—Schiff Base Conjugate Sensing Aromatic Analytes. ResearchGate. [Link]

-

Williams, R. M. (2020). The Photochemistry of Pyrene - a social fluorescent spy. YouTube. [Link]

-

Stellino, F., et al. (2016). The Mechanism of Excimer Formation: An Experimental and Theoretical Study on the Pyrene Dimer. ResearchGate. [Link]

-

Ghorai, B., et al. (2021). Isomerization-Induced Excimer Formation of Pyrene-Based Acylhydrazone Controlled by Light- and Solvent-Sensing Aromatic Analytes. The Journal of Physical Chemistry B. [Link]

-

Diaz, U. C., et al. (2023). pH-responsive polymer-supported pyrene-based fluorescent dyes for CO 2 detection in aqueous environments. RSC Publishing. [Link]

-

Osa, T., et al. (2018). Design of Pyrene–Fatty Acid Conjugates for Real-Time Monitoring of Drug Delivery and Controllability of Drug Release. ACS Omega. [Link]

-

Pandey, S. (2022). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. RSC Publishing. [Link]

-

Kumar, M., et al. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry. [Link]

-

Stellino, F., et al. (2016). The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer. Scite. [Link]

-

Mishra, V. K., et al. (2014). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. PMC. [Link]

-

Wu, L., et al. (2022). Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. MDPI. [Link]

-

Van Dyke, D. A., et al. (1998). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. Journal of Chemical Education. [Link]

-

Winnik, M. A. (2012). Using Pyrene Excimer Fluorescence to Probe Polymer Diffusion in Latex Films. UWSpace. [Link]

-

Duhamel, J. (2013). Characterization of the Distribution of Pyrene Molecules in Confined Geometries with the Model Free Analysis. UWSpace. [Link]

-

Liu, J. (2013). The schematic for the formation of pyrene excimer. ResearchGate. [Link]

-

Winnik, M. A. (1993). Temperature dependence of excimer formation between pyrenes at the ends of a polymer in a good solvent. Cyclization dynamics of polymers. 9. Journal of the American Chemical Society. [Link]

-

Costrero, A. L., et al. (2012). Pyrene-Functionalized Nanoparticles: Two Independent Sensors, the Excimer and the Monomer. ResearchGate. [Link]

-

Caminade, A.-M., et al. (2020). Pyrene Excimer formation, λ Ex: Excitation, λ Em: Emission Monomer λ... ResearchGate. [Link]

-

Duhamel, J. (2012). Using Pyrene Excimer Fluorescence To Probe Polymer Diffusion in Latex Films. ResearchGate. [Link]

-

Padula, D., et al. (2023). (PDF) Conformational Dynamics of the Pyrene Excimer. ResearchGate. [Link]

-

Padula, D., et al. (2023). Eclipsed and Twisted Excimers of Pyrene and 2-Azapyrene: How Nitrogen Substitution Impacts Excimer Emission. MDPI. [Link]

-

Kumar, M., et al. (2021). Fluorescence emission spectra of pyrene monomer and its excimer.... ResearchGate. [Link]

-